

A Comparative Analysis of NS6180: In Vitro Potency and In Vivo Efficacy

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Compound of Interest		
Compound Name:	NS6180	
Cat. No.:	B1680102	Get Quote

NS6180 is a novel and potent inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] This channel is a well-recognized therapeutic target for managing immune diseases due to its crucial role in regulating T-cell activation and inflammatory responses.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo potency of **NS6180**, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.

In Vitro Potency: High-Affinity Channel Inhibition

NS6180 demonstrates exceptional potency in inhibiting KCa3.1 channels in various in vitro systems. Studies on cloned human KCa3.1 channels have established a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][4] This high-affinity binding is consistent across species, with similar potency observed for endogenous KCa3.1 channels in human, mouse, and rat cells.[1][3][4]

Functionally, this potent channel inhibition translates to effective suppression of immune cell activity. **NS6180** has been shown to inhibit the proliferation of rodent splenocytes at submicromolar concentrations and significantly reduce the production of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[1][3][4]

Comparative In Vitro Potency

For context, the potency of **NS6180** is comparable to TRAM-34, another well-characterized and selective KCa3.1 inhibitor. Both compounds target the same amino acid residues (T250 and



V275) within the channel's pore, effectively blocking ion conduction.[1][5][6]

Compound	Target	Assay System	IC50 (nM)
NS6180	Cloned human KCa3.1	Whole-cell patch clamp	9.4[1]
Endogenous rat KCa3.1	Erythrocyte assay	14[2]	
Endogenous human KCa3.1	Erythrocyte assay	15[2]	
Endogenous mouse KCa3.1	Erythrocyte assay	15[2]	_
TRAM-34	Cloned human KCa3.1	Whole-cell patch clamp	8.4[1]

In Vivo Efficacy: Potent Anti-Inflammatory Effects

Despite exhibiting poor plasma exposure and low bioavailability, **NS6180** demonstrates significant in vivo efficacy in a preclinical model of inflammatory bowel disease (IBD).[1][4] In a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS), administration of **NS6180** led to a marked reduction in colon inflammation and an improvement in body weight gain.[1][3][4]

Notably, the therapeutic effect of **NS6180** was comparable to that of sulfasalazine, a standard-of-care drug for IBD, but at a substantially lower dose.[1][4] This suggests a potent local effect of the compound within the inflamed tissue, which is consistent with the observed upregulation of KCa3.1 channels on infiltrating immune cells during colitis.[1]

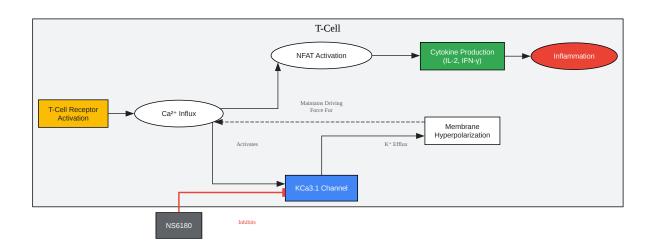
Comparative In Vivo Efficacy in DNBS-Induced Colitis Model



Treatment Group	Dose & Regimen	Key Outcomes
NS6180	3 and 10 mg⋅kg ⁻¹ (b.i.d.)	Dampened colon inflammation, improved body weight gain.[1] [4]
Sulfasalazine	300 mg⋅kg ⁻¹ (q.d.)	Dampened colon inflammation, improved body weight gain.[1] [4]
Vehicle Control	-	Significant colon inflammation and weight loss.[1]

Mechanism of Action: Inhibition of T-Cell Activation

The therapeutic effects of **NS6180** are rooted in its ability to modulate T-cell function. The diagram below illustrates the proposed signaling pathway.



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Caption: Mechanism of **NS6180** in suppressing T-cell mediated inflammation.

Experimental Protocols In Vitro: Whole-Cell Patch-Clamp Electrophysiology

The potency of **NS6180** on cloned human KCa3.1 channels was determined using the whole-cell patch-clamp technique.[1]

- Cell Preparation: HEK293 cells were transiently transfected with the wild-type human KCa3.1 channel. Cells were seeded on coverslips for experimentation.[1]
- Recording: Coverslips were placed in a chamber and superfused with an extracellular saline solution (in mM: 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).[1]
- Whole-Cell Configuration: The whole-cell configuration was established using a pipette solution containing (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2, with 400 nM free Ca²⁺ to fully activate KCa3.1 currents.[1]
- Data Acquisition: A voltage ramp protocol (-120 to +30 mV over 150 ms) was applied every 5 seconds to elicit currents.[1]
- Compound Application: NS6180, dissolved in DMSO and diluted, was applied at various concentrations to determine the concentration-response relationship.[1]
- Analysis: IC50 values were calculated by fitting the concentration-response data to the Hill equation.[1]

In Vivo: DNBS-Induced Colitis in Rats

The anti-inflammatory efficacy of **NS6180** was assessed in a chemically-induced model of IBD. [1]

- Induction of Colitis: Colitis was induced in rats by a single intra-rectal instillation of 2,4-dinitrobenzene sulfonic acid (DNBS).[1]
- Treatment Groups: Animals were divided into groups receiving: vehicle control, NS6180 (3 or 10 mg·kg⁻¹), or sulfasalazine (300 mg·kg⁻¹).[1]



- Dosing Regimen: NS6180 was administered twice daily (b.i.d.) via oral gavage for 7 consecutive days, starting 24 hours after DNBS instillation. Sulfasalazine was administered once daily (q.d.).[1]
- Outcome Measures: Throughout the study, body weight was monitored. At the end of the 7day treatment period, animals were euthanized, and the colons were excised. The primary endpoints were the relative colon weight and macroscopic signs of inflammation.[1]
- Statistical Analysis: Differences between treatment groups were analyzed using a one-way ANOVA followed by Dunnett's post hoc test.[1]

Conclusion

NS6180 is a highly potent KCa3.1 channel inhibitor, demonstrating low nanomolar IC50 values in vitro, comparable to the well-known inhibitor TRAM-34.[1] This high in vitro potency translates into significant in vivo efficacy in a rat model of IBD, where it effectively reduces inflammation at doses substantially lower than the standard drug sulfasalazine.[1][4] The compound's robust in vivo activity, despite poor systemic exposure, suggests a powerful local effect, making **NS6180** and its novel chemical scaffold a promising avenue for the development of new therapies for inflammatory and autoimmune diseases.[1]

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